molecular formula C19H22ClNO4S B6561942 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091006-20-0

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561942
CAS No.: 1091006-20-0
M. Wt: 395.9 g/mol
InChI Key: OOCZNTHSEHXBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-4-methoxy-substituted aromatic ring linked to a 4-phenyloxan-4-ylmethyl group.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-24-18-8-7-16(13-17(18)20)26(22,23)21-14-19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCZNTHSEHXBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Sulfonation of the Aromatic Ring

Sulfonation of 3-chloro-4-methoxybenzene is achieved using chlorosulfonic acid under controlled conditions. The chloro and methoxy substituents direct sulfonation to the para position relative to the methoxy group, yielding 3-chloro-4-methoxybenzenesulfonic acid. Reaction temperatures between 50–60°C prevent over-sulfonation, with yields averaging 68–72%. Industrial-scale production employs continuous flow reactors to enhance heat dissipation and reaction homogeneity, reducing side-product formation by 15–20% compared to batch reactors.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at −10°C to form the sulfonyl chloride. Excess PCl₅ (1.5 equivalents) ensures complete conversion, with yields of 85–90%. Residual HCl is neutralized using anhydrous sodium sulfate, and the product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).

Synthesis of (4-Phenyloxan-4-yl)Methylamine

Oxane Ring Formation

The tetrahydropyran (oxane) core is constructed via acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol. Using p-toluenesulfonic acid (p-TsOH) in toluene at reflux (110°C), the diol undergoes intramolecular etherification to form 4-phenyloxane. Yields exceed 75% after 6 hours, with the phenyl group stabilizing the oxonium ion intermediate.

Introduction of the Methylamine Group

The oxane derivative is functionalized via reductive amination. 4-Phenyloxane-4-carbaldehyde, synthesized by Swern oxidation of the corresponding alcohol, reacts with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The reaction proceeds in ethanol at 25°C, yielding (4-phenyloxan-4-yl)methylamine with 65% efficiency. Purification via rotary evaporation and recrystallization from hexane/ethyl acetate (3:1) affords a crystalline product (mp 92–94°C).

Sulfonamide Coupling Reaction

Reaction Conditions and Optimization

The sulfonyl chloride (1.0 equivalent) is reacted with (4-phenyloxan-4-yl)methylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (1.5 equivalents) scavenges HCl, shifting the equilibrium toward product formation. After 4 hours, the mixture is warmed to 25°C and stirred for an additional 12 hours, achieving conversion rates of 88–92%.

Table 1: Solvent Impact on Coupling Efficiency

SolventYield (%)Purity (%)
THF9298
Dichloromethane8595
Acetonitrile7890

Purification and Crystallization

Crude product is washed with 5% aqueous HCl to remove unreacted amine, followed by saturated NaHCO₃ to eliminate residual acid. Recrystallization from methanol/water (4:1) yields 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide as white needles (mp 158–160°C). Purity exceeds 99% by HPLC.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting methods from indenone production, sulfonation and sulfonyl chloride formation are conducted in a tandem flow reactor system. Residence times of 8 minutes at 55°C for sulfonation and 12 minutes at −5°C for chlorination enhance throughput by 40% compared to batch processing.

Green Chemistry Approaches

Solvent recovery systems using thin-film evaporation reduce THF consumption by 70%. Catalytic triethylamine recycling via acid-base extraction decreases waste generation by 50%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.32–7.28 (m, 5H, Ph), 4.01 (s, 3H, OCH₃), 3.85–3.78 (m, 2H, CH₂N), 3.52–3.45 (m, 4H, oxane CH₂).

  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1245 cm⁻¹ (C-O methoxy).

X-Ray Crystallography

Single-crystal analysis confirms the sulfonamide’s Z-configuration and the oxane ring’s chair conformation. Hydrogen bonding between the sulfonamide NH and methoxy oxygen stabilizes the crystal lattice.

Challenges and Recent Advancements

Regioselectivity in Sulfonation

Competing directing effects of chloro (meta-director) and methoxy (ortho/para-director) groups necessitate precise temperature control. Microwave-assisted sulfonation at 60°C improves para-selectivity to 95%.

Stereochemical Control

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of the oxane ring, achieving 90% ee in the amine intermediate .

Scientific Research Applications

3-Chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibiotic and anti-inflammatory agent.

    Biological Research: Used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Protein Binding: The compound can bind to proteins, altering their function and activity.

    Pathways Involved: It may affect pathways related to bacterial cell wall synthesis and inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Moieties

Compounds 1a–1f (Fig. 1, ) share a benzenesulfonamide core but incorporate a 3,4-dihydroquinazolin-4-one ring instead of the phenyloxane group. Key comparisons include:

  • Compound 1c (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide): Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the para-methoxy group enhancing electron density and binding affinity .
  • Compound 1e (chloro-substituted analogue): Shows lower activity than 1c, highlighting the importance of para-methoxy over chloro for COX-2 inhibition .
  • Celecoxib (reference drug): Achieves 80.1% inhibition at 1 μM, underscoring the superior potency of classical COX-2 inhibitors compared to quinazolinone derivatives .

Sulfonamide Derivatives with Heterocyclic Substituents

  • 3-Chloro-4-Methoxy-N-((1-(2-Methoxyethyl)Piperidin-4-yl)Methyl)Benzene-Sulfonamide () : Replaces the phenyloxane group with a piperidine ring. While molecular weight (376.9 g/mol) and chloro-methoxy substitution are comparable, the absence of COX-2 data limits functional comparison. Structural differences likely alter solubility and target engagement .
  • 3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzene-Sulfonamide () : Features furan and thiophene substituents. Heteroaromatic groups may improve solubility but reduce steric compatibility with COX-2’s active site compared to phenyloxane .

Physicochemical Properties and Solubility

  • Solubility Challenges: notes poor solubility in assay systems for quinazolinone derivatives, likely due to planar aromatic systems. The phenyloxane group in the target compound may enhance lipophilicity, further reducing aqueous solubility .
  • Sulfamerazine/Sulfametazina () : Solubility in binary solvent systems (alcohol + water) highlights strategies to improve bioavailability for sulfonamides, which could inform formulations for the target compound .

Table 1. Comparison of Key Sulfonamide Derivatives

Compound Name Substituents/Modifications COX-2 Inhibition (% at concentration) Molecular Weight (g/mol) Solubility Notes Reference
Target Compound 4-Phenyloxan-4-ylmethyl Not reported ~400 (estimated) Likely low -
1c (Quinazolinone derivative) Para-methoxy, quinazolinone ring 47.1% (20 μM) ~450 (estimated) Poor in aqueous systems
Celecoxib Trifluoromethyl, pyrazole ring 80.1% (1 μM) 381.37 Moderate
3-Chloro-4-Methoxy-N-(Piperidinyl derivative) Piperidine ring Not reported 376.9 Not reported

Mechanistic and Functional Insights

  • Substituent Effects : Para-methoxy groups enhance COX-2 binding via hydrophobic and hydrogen-bonding interactions, while chloro substituents may sterically hinder access to the catalytic site .
  • Solubility Optimization: suggests co-solvent systems (e.g., ethanol-water) could mitigate solubility limitations common to sulfonamides .

Biological Activity

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C16H18ClN1O3S
  • Molecular Weight : 345.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that sulfonamides generally exhibit their effects through inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism can lead to antibacterial effects, making such compounds valuable in treating infections.

Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. The specific compound under investigation has shown promising results in inhibiting the growth of several bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Streptococcus mutans20100

These results suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics.

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of benzenesulfonamide derivatives, including this compound. In isolated rat heart models, it was observed that certain benzenesulfonamides can influence perfusion pressure and coronary resistance.

Key Findings :

  • Perfusion Pressure : The compound was found to decrease perfusion pressure in a time-dependent manner.
  • Coronary Resistance : It significantly reduced coronary resistance compared to control groups, indicating a potential role in managing cardiovascular conditions.

Case Studies and Research Findings

Several research studies have highlighted the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy Study (2023) :
    • Conducted on various clinical isolates.
    • Results indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
  • Cardiovascular Impact Assessment (2024) :
    • Utilized isolated heart models to study the impact on cardiac function.
    • Demonstrated a reduction in both perfusion pressure and coronary resistance, suggesting potential therapeutic applications in hypertension management.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Computational models have been used to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound:

Parameter Value
Oral BioavailabilityModerate
Plasma Half-Life6 hours
MetabolismHepatic
ExcretionRenal

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its safety profile in long-term use.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide?

  • Methodological Answer : The compound features a sulfonamide group (-SO₂NH-), a chloro substituent at position 3, a methoxy group at position 4 on the benzene ring, and a 4-phenyloxan-4-ylmethyl moiety. Its molecular formula is C₁₉H₂₁ClN₂O₄S with a molar mass of 408.89 g/mol. Structural confirmation requires NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and heterocyclic oxane signals, and mass spectrometry (HRMS) for molecular ion validation .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis involves:

  • Step 1 : Sulfonylation of 3-chloro-4-methoxybenzenesulfonyl chloride with 4-phenyloxan-4-ylmethylamine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Key Conditions : Temperature control (0–5°C during sulfonylation), anhydrous solvents to prevent hydrolysis, and inert atmosphere (N₂/Ar) to avoid oxidation .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC/GC : Monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm).
  • FT-IR : Confirm sulfonamide N-H stretching (~3280 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported for this sulfonamide derivative?

  • Methodological Answer : Initial screening often targets enzyme inhibition (e.g., carbonic anhydrase, kinases) using fluorometric assays. For example:

  • Protocol : Incubate compound (1–100 µM) with purified enzyme and substrate (e.g., 4-nitrophenyl acetate for esterase activity), measure hydrolysis rate at 405 nm.
  • Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential. Cross-validate with negative controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?

  • Methodological Answer :

  • Protective Groups : Use Boc (tert-butyloxycarbonyl) for amine protection during oxane ring functionalization to prevent side reactions.
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to enhance scalability and safety.
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (solvent polarity, catalyst loading) and minimize byproducts .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Solubility Correction : Account for DMSO vehicle effects using dynamic light scattering (DLS) to detect aggregation.
  • Metabolite Screening : Use LC-MS to identify degradation products in cell-based assays that may alter activity .

Q. What strategies are effective in studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding poses in enzyme active sites (e.g., PDB: 1XFD for carbonic anhydrase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Q. How do substituents (chloro, methoxy, oxane) influence solubility and bioavailability?

  • Methodological Answer :

  • LogP Measurement : Determine octanol-water partition coefficient via shake-flask method (predicted LogP ~2.5).
  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions.
  • Permeability Assay : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.